REACTION_CXSMILES
|
Cl[P:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]>C1COCC1>[C:9]1([PH:2][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |^1:14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise from a dropping flask
|
Type
|
CUSTOM
|
Details
|
unreacted lithium was removed
|
Type
|
STIRRING
|
Details
|
to stir two days under nitrogen (longer if high percent Br content resin
|
Duration
|
2 d
|
Type
|
ADDITION
|
Details
|
by adding it to two liters of nitrogen-saturated acetone/water (3:1)
|
Type
|
STIRRING
|
Details
|
stirring for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The beads were then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
STIRRING
|
Details
|
by stirring successively in one liter each of the following nitrogen-saturated solvents
|
Type
|
CUSTOM
|
Details
|
water (2 hours), acetone (2 hours), benzene/methanol (9:1) (18-24 hours), and methanol (4-5 hours)
|
Duration
|
4.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
vacuum dried (80° C., 0.05 torr) for 24 hours
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |